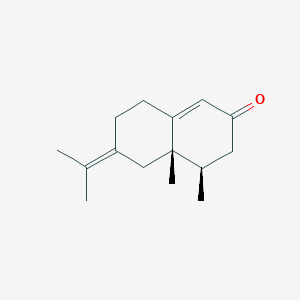

alpha-Vetivone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15764-04-2 |

|---|---|

Molecular Formula |

C15H22O |

Molecular Weight |

218.33 g/mol |

IUPAC Name |

(4R,4aS)-4,4a-dimethyl-6-propan-2-ylidene-4,5,7,8-tetrahydro-3H-naphthalen-2-one |

InChI |

InChI=1S/C15H22O/c1-10(2)12-5-6-13-8-14(16)7-11(3)15(13,4)9-12/h8,11H,5-7,9H2,1-4H3/t11-,15+/m1/s1 |

InChI Key |

NIIPDXITZPFFTE-ABAIWWIYSA-N |

SMILES |

CC1CC(=O)C=C2C1(CC(=C(C)C)CC2)C |

Isomeric SMILES |

C[C@@H]1CC(=O)C=C2[C@]1(CC(=C(C)C)CC2)C |

Canonical SMILES |

CC1CC(=O)C=C2C1(CC(=C(C)C)CC2)C |

Other CAS No. |

15764-04-2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Foundational & Exploratory

The intricate α-Vetivone Biosynthesis Pathway in Vetiveria zizanioides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vetiver oil, extracted from the roots of Vetiveria zizanioides, is a complex mixture of over 150 sesquiterpenoid compounds, with α-vetivone being a key contributor to its characteristic woody and grapefruit-like aroma.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of the α-vetivone biosynthesis pathway. It details the enzymatic steps from the central precursor, farnesyl pyrophosphate (FPP), to the formation of the vetivone skeleton, highlighting the roles of terpene synthases and cytochrome P450 monooxygenases. This document summarizes key quantitative data, outlines detailed experimental protocols for the characterization of the involved enzymes, and presents visual diagrams of the biosynthetic pathway and experimental workflows to facilitate further research and metabolic engineering efforts aimed at enhancing the production of this high-value sesquiterpenoid.

Introduction

Vetiveria zizanioides (L.) Nash, a perennial grass of the Poaceae family, is renowned for its aromatic roots which, upon steam distillation, yield a highly valued essential oil.[2][4] This oil is a staple in the fragrance industry, primarily due to its rich content of sesquiterpenoids, which constitute 3-4% sesquiterpenes, 18-25% sesquiterpenols, and 7-8% sesquiterpenones of the oil.[2][5] Among these, α-vetivone, alongside β-vetivone and khusimol, are major constituents, collectively making up about 35% of the oil and significantly shaping its unique aroma profile.[2][3] The biosynthesis of these complex molecules is a testament to the intricate enzymatic machinery within the plant's roots. This guide delves into the technical details of the α-vetivone biosynthesis pathway, providing a resource for researchers engaged in natural product chemistry, plant biochemistry, and metabolic engineering.

The α-Vetivone Biosynthesis Pathway

The biosynthesis of α-vetivone, a sesquiterpene, originates from the mevalonate (MVA) pathway, which supplies the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[6] The subsequent steps are catalyzed by a series of specialized enzymes, primarily terpene synthases (TPS) and cytochrome P450 monooxygenases (CYPs).

From Farnesyl Pyrophosphate to the Sesquiterpene Scaffold

The journey to α-vetivone begins with the condensation of two molecules of IPP and one molecule of DMAPP to form the C15 precursor, (E,E)-farnesyl pyrophosphate (FPP). This reaction is catalyzed by farnesyl pyrophosphate synthase (FPPS). The cyclization of the linear FPP molecule into a complex sesquiterpene scaffold is a critical and often product-determining step, catalyzed by a diverse family of sesquiterpene synthases (sesqui-TPS).

While the specific sesqui-TPS responsible for the direct precursor of α-vetivone has not yet been definitively identified in V. zizanioides, transcriptome analyses of vetiver roots have revealed several candidate TPS genes, including CZTPS1, CZTPS2, and CZTPS3.[7] These enzymes are known to produce a variety of sesquiterpenoids, highlighting the promiscuity often observed in this enzyme class.[7] Another characterized vetiver-specific terpene synthase, VzTPS9, has been shown to be responsible for the synthesis of cedrol from FPP, further illustrating the diverse sesquiterpene landscape in this plant.[8][9]

The proposed initial step in α-vetivone biosynthesis involves the cyclization of FPP to form a germacrane cation intermediate. This is a common intermediate in the biosynthesis of many sesquiterpenoids.

The Role of Cytochrome P450s in Vetivone Formation

Following the initial cyclization by a sesqui-TPS, the resulting hydrocarbon scaffold undergoes a series of oxidative modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYPs). These enzymes are crucial for introducing the keto group and potentially other functionalities characteristic of α-vetivone.

The specific CYPs involved in the α-vetivone pathway in V. zizanioides remain to be functionally characterized. However, based on studies of terpenoid biosynthesis in other plant species, it is hypothesized that a series of hydroxylation and subsequent oxidation reactions convert the initial sesquiterpene hydrocarbon into the final vetivone structure. The identification and characterization of these CYPs represent a key area for future research.

Quantitative Data

Quantitative analysis of vetiver essential oil composition provides insights into the relative abundance of α-vetivone and its related compounds. This data is crucial for breeding programs and metabolic engineering strategies aimed at increasing the yield of desired molecules.

| Compound | Percentage in Vetiver Oil (Range) | Analytical Method | Reference |

| α-Vetivone | 2.5 - 6.3% | GC-MS | [5] |

| β-Vetivone | Not specified | GC-MS | [5] |

| Khusimol | 3.4 - 13.7% | GC-MS | [5] |

| Vetiselinenol | 1.3 - 7.8% | GC-MS | [5] |

| β-Vetispirene | 1.6 - 4.5% | GC-MS | [5] |

Note: The composition of vetiver oil can vary significantly depending on the geographical origin, genotype, and extraction method.[5]

Experimental Protocols

Heterologous Expression and Functional Characterization of Vetiver Terpene Synthases

This protocol describes the general workflow for identifying and characterizing candidate terpene synthase genes from V. zizanioides.

4.1.1. Gene Cloning and Vector Construction

-

Isolate total RNA from V. zizanioides root tissue.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify candidate TPS genes from the cDNA library using gene-specific primers designed based on transcriptome data.

-

Clone the full-length TPS coding sequences into an appropriate expression vector (e.g., pET-28a(+) for E. coli or pYES-DEST52 for yeast).

4.1.2. Heterologous Expression in E. coli

-

Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Grow the transformed cells in LB medium supplemented with the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and incubate at a lower temperature (e.g., 16-20°C) for 12-16 hours.

-

Harvest the cells by centrifugation and resuspend in lysis buffer.

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

4.1.3. In Vitro Enzyme Assays

-

Purify the recombinant TPS protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Prepare the reaction mixture containing assay buffer (e.g., 50 mM HEPES, pH 7.0, 10 mM MgCl₂, 5 mM DTT), the purified enzyme, and the substrate FPP (10-50 µM).

-

Overlay the reaction mixture with an organic solvent (e.g., hexane or pentane) to capture volatile products.

-

Incubate the reaction at 30°C for 1-2 hours.

-

Extract the products with the organic solvent.

-

Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis of Sesquiterpenoids

4.2.1. Instrumentation and Column

-

Gas chromatograph coupled to a mass spectrometer.

-

Capillary column: e.g., HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

4.2.2. GC Conditions

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 min.

-

Ramp 1: 5°C/min to 150°C.

-

Ramp 2: 10°C/min to 250°C, hold for 5 min.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injection Mode: Splitless.

4.2.3. MS Conditions

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Electron Impact (EI) Ionization: 70 eV

-

Mass Range: m/z 40-500

4.2.4. Compound Identification

-

Compare the obtained mass spectra and retention indices with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley).

Visualizations

Proposed α-Vetivone Biosynthesis Pathway

Caption: Proposed biosynthetic pathway of α-vetivone from IPP and DMAPP.

Experimental Workflow for Terpene Synthase Characterization

Caption: Workflow for the functional characterization of terpene synthases.

Conclusion and Future Perspectives

The biosynthesis of α-vetivone in Vetiveria zizanioides is a complex process involving multiple enzymatic steps. While the general framework of the pathway is understood to proceed from FPP via the action of sesquiterpene synthases and cytochrome P450s, the specific enzymes responsible for the key transformations remain to be definitively identified and characterized. The transcriptome data from vetiver roots provides a rich resource for candidate gene discovery. Future research should focus on the functional characterization of these candidate TPS and CYP genes to fully elucidate the α-vetivone biosynthetic pathway. A complete understanding of this pathway will not only provide fundamental insights into plant specialized metabolism but also pave the way for metabolic engineering strategies to enhance the production of α-vetivone in both its native host and in microbial systems, thereby ensuring a sustainable supply of this valuable fragrance compound.

References

- 1. Identification and validation of reference genes in vetiver (Chrysopogon zizanioides) root transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. setpublisher.com [setpublisher.com]

- 4. α-Vetivone - Wikipedia [en.wikipedia.org]

- 5. op.niscair.res.in [op.niscair.res.in]

- 6. De novo assembly and characterization of root transcriptome in two distinct morphotypes of vetiver, Chrysopogon zizaniodes (L.) Roberty - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. A vetiver-specific terpene synthase VzTPS9 contributes to the high attractiveness of vetiver to rice stem borer - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Mechanism of Action of Alpha-Vetivone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with in-depth quantitative and mechanistic data on the in-vitro effects of isolated alpha-Vetivone is limited. This document summarizes the known in-vitro activities of Vetiver (Chrysopogon zizanioides) essential oil, of which this compound is a major constituent, and extrapolates the potential mechanisms of this compound. The presented data primarily pertains to the whole essential oil and should be interpreted with caution as the specific contribution of this compound is not definitively established.

Executive Summary

This compound, a sesquiterpenoid ketone, is a significant component of vetiver essential oil, which has demonstrated a range of in-vitro biological activities, including antioxidant, anti-inflammatory, and anticancer effects. While research on the isolated compound is sparse, studies on vetiver oil suggest that this compound is a key contributor to its therapeutic potential. This guide provides a comprehensive overview of the in-vitro mechanisms of action attributed to vetiver oil, with a focus on the probable role of this compound. It includes available quantitative data, detailed experimental protocols for key assays, and visual representations of the implicated signaling pathways.

Antioxidant Activity

Vetiver essential oil is recognized for its potent antioxidant properties, and this compound has been identified as one of its primary antioxidant constituents.[1][2] The antioxidant effects are primarily attributed to free radical scavenging.

Quantitative Data: Antioxidant Assays of Vetiver Essential Oil

| Assay | Sample | IC50 Value | Reference |

| DPPH Radical Scavenging | Vetiver Essential Oil | 789.80 µg/mL | [3] |

| ABTS Radical Scavenging | Vetiver Essential Oil | 263.20 µg/mL | [3] |

Note: IC50 values for isolated this compound are not currently available in the reviewed literature.

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it.

-

Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

-

Sample Preparation: Prepare various concentrations of the test compound (e.g., vetiver oil or this compound) in methanol.

-

Reaction: Mix 1 mL of the DPPH solution with 1 mL of each sample concentration. A control is prepared with 1 mL of methanol instead of the sample.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of inhibition against the sample concentration.

This assay is based on the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).

-

Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use. Dilute the ABTS•+ solution with methanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare various concentrations of the test compound in methanol.

-

Reaction: Add 10 µL of the test sample to 1 mL of the diluted ABTS•+ solution.

-

Incubation: Incubate the mixture for 6 minutes at room temperature.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: The percentage of inhibition is calculated as in the DPPH assay, and the IC50 value is determined.

Anti-inflammatory Activity

Vetiver essential oil has been shown to exert anti-inflammatory effects by modulating key inflammatory pathways and mediators. These effects are likely contributed to by this compound. The proposed mechanisms include the inhibition of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[4]

Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Vetiver oil is suggested to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

References

- 1. Evaluation of antioxidant activity of vetiver (Vetiveria zizanioides L.) oil and identification of its antioxidant constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Comparative evaluation of the antimicrobial, antioxidant, and cytotoxic properties of essential oils from vetiver, lemongrass, and clove buds with implications for topical application | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

Toxicology and Safety Profile of alpha-Vetivone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Vetivone, a sesquiterpenoid ketone, is a principal bioactive constituent of Vetiver essential oil (Chrysopogon zizanioides), prized for its characteristic woody and earthy aroma. Beyond its use in perfumery, this compound has garnered interest for its potential pharmacological activities, including anti-inflammatory, calming, and antiallergic effects. This technical guide provides a comprehensive overview of the current knowledge regarding the toxicology and safety profile of this compound, with a focus on key preclinical safety endpoints. The information presented herein is intended to support researchers, scientists, and drug development professionals in evaluating the safety of this compound for various applications.

Toxicological Data Summary

The following tables summarize the available quantitative data on the toxicology of this compound. It is important to note that while qualitative information suggests a favorable safety profile for many endpoints, specific quantitative data for the pure compound are limited in publicly available literature. Much of the existing safety data is derived from studies on vetiver oil, which contains a complex mixture of compounds.

| Toxicological Endpoint | Assay | Species/Test System | Results | Reference |

| Acute Oral Toxicity | OECD 423 | Rat/Mouse | No specific LD50 value for this compound is available. Vetiver oil has a reported oral LD50 of >5000 mg/kg in rats, suggesting low acute toxicity. | [1] |

| Skin Sensitization | DPRA (OECD 442C) | In chemico | Data not available. Classified as a potential skin sensitizer based on GHS classifications of vetiver oil. | |

| h-CLAT (OECD 442E) | THP-1 cell line | Data not available (EC150, EC200, RFI values). | ||

| Genotoxicity | In vitro Micronucleus Test (OECD 487) | Mammalian cells | No significant genotoxic response observed for vetiver oil and its constituents. Specific quantitative data for this compound is not available. | |

| Phototoxicity | 3T3 NRU Phototoxicity Test (OECD 432) | Balb/c 3T3 cells | Vetiver oil and its constituents, including a mixture of α- and β-vetivone, showed no phototoxic potential. Specific PIF or MPE values for this compound are not available. |

Detailed Experimental Protocols

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.

-

Test Principle: A stepwise procedure is used with a limited number of animals per step. The method is based on the observation of mortality and clinical signs of toxicity at one of a series of fixed dose levels.

-

Procedure:

-

Healthy, young adult rats or mice of a single sex are used.

-

The test substance is administered in a single dose by gavage.

-

Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern), and body weight changes for at least 14 days.

-

The starting dose level is selected based on available information. Subsequent dosing is determined by the presence or absence of mortality at the previous dose level.

-

The test is terminated when a dose that causes mortality or no effects is identified, allowing for classification of the substance into a toxicity category.

-

-

Data Analysis: The LD50 is estimated based on the dose at which mortality is observed.

Skin Sensitization

This in chemico assay assesses the protein reactivity of a substance by measuring the depletion of synthetic peptides containing cysteine and lysine.

-

Test Principle: The covalent binding of a chemical to skin proteins is the molecular initiating event in skin sensitization. This assay mimics this by measuring the reactivity of a test chemical with synthetic peptides containing either cysteine or lysine.

-

Procedure:

-

A solution of the test substance is incubated with either a cysteine-containing peptide or a lysine-containing peptide for 24 hours at 25°C.

-

Following incubation, the concentration of the remaining non-depleted peptide is quantified using High-Performance Liquid Chromatography (HPLC) with UV detection.

-

The percentage of peptide depletion is calculated by comparing the peak area of the peptide in the presence of the test substance to the peak area of the peptide in a reference control.

-

-

Data Analysis: The mean percent depletion of the cysteine and lysine peptides is used to classify the substance into one of four reactivity classes (no, low, moderate, or high reactivity), which correlates with its skin sensitization potential.[2][3]

This in vitro assay assesses the activation of dendritic cells, a key event in the skin sensitization pathway, by measuring the expression of specific cell surface markers.[4][5][6]

-

Test Principle: The assay uses the human monocytic leukemia cell line, THP-1, as a model for dendritic cells. The upregulation of cell surface markers CD86 and CD54 on THP-1 cells following exposure to a chemical is indicative of dendritic cell activation.

-

Procedure:

-

THP-1 cells are cultured and then exposed to various concentrations of the test substance for 24 hours.

-

After exposure, the cells are stained with fluorescently labeled antibodies specific for CD86 and CD54.

-

The expression levels of CD86 and CD54 are quantified using flow cytometry. Cell viability is also assessed concurrently.

-

-

Data Analysis: The Relative Fluorescence Intensity (RFI) for CD86 and CD54 is calculated. A substance is classified as a sensitizer if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% at any non-cytotoxic concentration. The effective concentrations to induce these changes (EC150 for CD86 and EC200 for CD54) are also determined.[7]

Genotoxicity - In Vitro Mammalian Cell Micronucleus Test (OECD 487)

This assay detects genotoxic damage by identifying micronuclei in the cytoplasm of interphase cells.[8][9]

-

Test Principle: Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates chromosomal damage.

-

Procedure:

-

Mammalian cells (e.g., human lymphocytes, CHO, V79, L5178Y, or TK6 cells) are exposed to the test substance with and without metabolic activation (S9 mix).

-

The cells are cultured for a period that allows for cell division.

-

Cells are harvested, stained, and scored for the presence of micronuclei in binucleated cells (if cytokinesis is blocked) or in the general cell population.

-

-

Data Analysis: The frequency of micronucleated cells in the treated cultures is compared to that in the solvent/vehicle control cultures. A statistically significant and dose-dependent increase in micronucleus frequency is considered a positive result.

Phototoxicity - 3T3 NRU Phototoxicity Test (OECD 432)

This in vitro assay evaluates the potential of a substance to cause cytotoxicity in the presence of light.[10][11][12]

-

Test Principle: The assay compares the cytotoxicity of a substance in the presence and absence of a non-cytotoxic dose of simulated solar light (UVA). Cytotoxicity is measured by the uptake of the vital dye Neutral Red by the Balb/c 3T3 fibroblast cell line.

-

Procedure:

-

Two 96-well plates of Balb/c 3T3 cells are prepared.

-

Both plates are treated with a range of concentrations of the test substance.

-

One plate is exposed to a non-cytotoxic dose of UVA light, while the other is kept in the dark.

-

After incubation, the cells are washed, and Neutral Red solution is added. The amount of dye taken up by viable cells is measured spectrophotometrically.

-

-

Data Analysis: The concentration-response curves for both the irradiated and non-irradiated plates are compared. The Photo Irritation Factor (PIF), which is the ratio of the IC50 values (-UVA/+UVA), and the Mean Photo Effect (MPE) are calculated to determine the phototoxic potential.[13]

Signaling Pathways and Mechanism of Action

While specific signaling pathway studies for this compound are limited, research on vetiver oil and its constituents suggests a potential role in modulating inflammatory pathways.[14] The anti-inflammatory properties are likely mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β). In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes.

It is hypothesized that this compound may exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the phosphorylation and subsequent degradation of IκBα. This would prevent the nuclear translocation of NF-κB and thereby suppress the production of inflammatory mediators like TNF-α and IL-1β.

Experimental Workflow for Investigating NF-κB Inhibition

Caption: Workflow for investigating the inhibitory effect of this compound on the NF-κB signaling pathway.

Hypothesized NF-κB Signaling Inhibition by this compound

Caption: Hypothesized mechanism of NF-κB inhibition by this compound.

Conclusion

Based on the available data, this compound appears to have a generally favorable safety profile, with no significant concerns regarding phototoxicity or genotoxicity. However, its potential for skin sensitization warrants further investigation using quantitative in vitro assays. The anti-inflammatory properties of this compound are likely linked to the modulation of the NF-κB signaling pathway, presenting an interesting avenue for future research and therapeutic development. To provide a more definitive safety assessment, further studies generating specific quantitative data for pure this compound in standardized toxicological assays are required.

References

- 1. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. catalog.labcorp.com [catalog.labcorp.com]

- 5. scantox.com [scantox.com]

- 6. researchgate.net [researchgate.net]

- 7. Adaptation of the human Cell Line Activation Test (h-CLAT) to Animal-Product-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

The Solubility Profile of α-Vetivone: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of α-Vetivone, a significant sesquiterpenoid ketone found in vetiver oil, across a range of common laboratory solvents. This document is intended for researchers, scientists, and professionals in the fields of drug development, natural products chemistry, and materials science who require detailed solubility data and standardized experimental protocols for their work with this compound.

Introduction to α-Vetivone

α-Vetivone (IUPAC name: (4R,4aS)-4,4a-dimethyl-6-propan-2-ylidene-4,5,7,8-tetrahydro-3H-naphthalen-2-one) is a bicyclic sesquiterpenoid ketone that is a major contributor to the characteristic aroma of vetiver oil. Its complex structure and biological activities have made it a subject of interest in various research areas. A thorough understanding of its solubility is fundamental for its extraction, purification, formulation, and in vitro/in vivo studies.

Solubility of α-Vetivone

Precise quantitative solubility data for α-Vetivone in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on its chemical structure—a largely non-polar hydrocarbon backbone with a polar ketone functional group—and available information for α-Vetivone and structurally similar sesquiterpenoids, a qualitative and estimated quantitative solubility profile can be established.

The principle of "like dissolves like" is a key predictor of solubility. α-Vetivone's large hydrophobic surface area suggests poor solubility in highly polar protic solvents like water, and greater solubility in organic solvents.

Table 1: Solubility of α-Vetivone in Common Laboratory Solvents

| Solvent | Solvent Type | Qualitative Solubility of α-Vetivone | Estimated/Analog Quantitative Solubility |

| Water | Polar Protic | Practically Insoluble[1] | ~2.148 mg/L (at 25 °C, estimated) |

| Ethanol | Polar Protic | Soluble[1] | Likely similar to Nootkatone (~33 mg/mL) |

| Methanol | Polar Protic | Expected to be Soluble | No specific data found; likely soluble |

| Acetone | Polar Aprotic | Expected to be Soluble | No specific data found; likely soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Expected to be Soluble | Likely similar to Nootkatone (~20 mg/mL) |

| Hexane | Non-polar | Expected to be Soluble | Likely similar to Nootkatone (soluble) |

| Diethyl Ether | Non-polar | Soluble[1] | No specific data found; likely soluble |

Note: The quantitative solubility data for Ethanol, DMSO, and Hexane are based on the reported solubility of Nootkatone, a structurally similar sesquiterpenoid ketone. These values should be used as an estimation and may not represent the exact solubility of α-Vetivone.

Experimental Protocols for Solubility Determination

To obtain precise and reliable solubility data for α-Vetivone, standardized experimental protocols are essential. The following outlines a general workflow for determining the solubility of a solid organic compound like α-Vetivone in a given solvent.

Materials and Equipment

-

α-Vetivone (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

General Experimental Workflow

The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.

References

An In-depth Technical Guide to the Stereoisomers of Vetivone and Their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetivone, a bicyclic sesquiterpenoid ketone, is a key constituent of vetiver oil, an essential oil extracted from the roots of the vetiver grass (Chrysopogon zizanioides). It is renowned for its characteristic woody and earthy aroma, making it a valuable ingredient in the fragrance industry. Beyond its olfactory properties, vetivone and its stereoisomers, primarily α-vetivone and β-vetivone, have garnered significant attention for their diverse biological activities. These activities, ranging from antioxidant and anti-inflammatory to insect repellent properties, position vetivone stereoisomers as promising candidates for further investigation in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the stereoisomers of vetivone, their distinct biological significance supported by quantitative data, detailed experimental protocols for their study, and insights into their molecular mechanisms of action.

Chemical Structures of Vetivone Stereoisomers and Related Compounds

Vetiver oil is a complex mixture of over 150 sesquiterpenoid compounds. The principal stereoisomers of vetivone are α-vetivone and β-vetivone. Other structurally related and biologically active compounds found in vetiver oil include khusimone and nootkatone, which is sometimes considered an isomer of vetivone.

-

α-Vetivone: A sesquiterpenoid with a characteristic woody and grapefruit-like aroma.

-

β-Vetivone: Another major sesquiterpenoid in vetiver oil, also contributing to its distinctive fragrance.[1][2][3][4]

-

Khusimone: A structurally related sesquiterpenoid that contributes to the overall scent profile of vetiver oil.

-

Nootkatone: A sesquiterpenoid found in grapefruit and vetiver oil, known for its characteristic grapefruit scent and various biological activities.[5]

Biological Significance of Vetivone Stereoisomers

The stereochemistry of vetivone plays a crucial role in its biological activity. While research is ongoing, current evidence highlights the potential of α-vetivone and β-vetivone in several therapeutic areas.

Antioxidant Activity

Both α-vetivone and β-vetivone have been identified as contributors to the antioxidant properties of vetiver oil.[6][7] Antioxidants are crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. The antioxidant capacity of these compounds is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While specific IC50 values for the purified stereoisomers are not widely reported, a study on vetiver essential oil, which contains both α- and β-vetivone, demonstrated significant antioxidant activity.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. Vetiver oil, containing α- and β-vetivone, has been shown to possess anti-inflammatory properties.[6][8] Sesquiterpenes, the class of compounds to which vetivones belong, are known to modulate inflammatory pathways. One key mechanism is the inhibition of nitric oxide (NO) production in inflammatory cells like macrophages. Overproduction of NO is a hallmark of chronic inflammation. Nootkatone, a related sesquiterpenoid, has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α.[9][10][11]

Insect Repellent Activity

Vetiver oil and its constituents, including α- and β-vetivone, have long been recognized for their insect repellent properties, particularly against mosquitoes like Aedes aegypti.[12][13] While quantitative data directly comparing the repellency of the individual stereoisomers is limited, studies on vetiver oil have demonstrated significant repellent and irritant effects.[12][13]

Quantitative Data Summary

A direct comparison of the biological activities of purified α-vetivone and β-vetivone through standardized assays is an area requiring further research. The following table summarizes the available quantitative data for vetiver essential oil, which contains these stereoisomers.

| Compound/Extract | Assay | Target/Organism | Result (IC50/EC50/Repellency) | Reference |

| Vetiver Essential Oil | DPPH Radical Scavenging | - | Not specified for isolated compounds | [7] |

| Vetiver Essential Oil | ABTS Radical Scavenging | - | Not specified for isolated compounds | |

| Vetiver Essential Oil | Nitric Oxide (NO) Inhibition | Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages | Dose-dependent reduction | [6] |

| Vetivone (mixture) | Spatial Repellency | Aedes aegypti | No significant repellency at 1-5% | [12] |

| Nootkatone | Anti-inflammatory | Carrageenan-induced paw edema in mice | Significant reduction at 10, 100, 300 mg/kg | [9][10][11] |

Experimental Protocols

Isolation of α- and β-Vetivone

A detailed protocol for the preparative separation of α- and β-vetivone from vetiver essential oil using High-Performance Liquid Chromatography (HPLC) is outlined below.

Workflow for Vetivone Isomer Separation

Caption: Workflow for the isolation of α- and β-vetivone from vetiver essential oil using HPLC.

Protocol:

-

Sample Preparation:

-

Dissolve a known concentration of vetiver essential oil in the mobile phase to be used for HPLC.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC Conditions:

-

Column: A chiral stationary phase (CSP) column is recommended for the separation of stereoisomers. Polysaccharide-based chiral columns, such as those with cellulose or amylose derivatives, are often effective.

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral separations. The exact ratio should be optimized to achieve the best resolution.

-

Flow Rate: Typically in the range of 0.5 - 1.5 mL/min.

-

Detection: UV detection at a wavelength where vetivone shows absorbance (e.g., 245 nm).

-

Injection Volume: 10-20 µL.

-

-

Fraction Collection:

-

Collect the fractions corresponding to the peaks of α-vetivone and β-vetivone as they elute from the column.

-

-

Purity Analysis:

-

Analyze the collected fractions using analytical HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the purity of the isolated stereoisomers.

-

DPPH Radical Scavenging Assay

This assay is a common and reliable method for evaluating the antioxidant activity of compounds.

Workflow for DPPH Assay

References

- 1. beta-Vetivone | C15H22O | CID 442406 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. α-Vetivone - Wikipedia [en.wikipedia.org]

- 3. Biological activity, quantitative structure-activity relationship analysis, and molecular docking of xanthone derivatives as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alpha-Vetivone | C15H22O | CID 442405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of antioxidant activity of vetiver (Vetiveria zizanioides L.) oil and identification of its antioxidant constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Potential therapeutic effect of Chrysopogon zizanioides (Vetiver) as an anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nootkatone Inhibits Acute and Chronic Inflammatory Responses in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nootkatone Inhibits Acute and Chronic Inflammatory Responses in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Behavioral avoidance and biological safety of vetiver oil and its constituents against Aedes aegypti (L.), Aedes albopictus (Skuse) and Culex quinquefasciatus Say - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Discovery and Historical Context of Alpha-Vetivone Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-vetivone is a bicyclic sesquiterpenoid ketone that, along with its isomer beta-vetivone, is a principal constituent of vetiver oil.[1][2] This essential oil, extracted from the roots of the vetiver grass (Chrysopogon zizanioides), has been a cornerstone of the fragrance industry for centuries, prized for its deep, earthy, and woody aroma.[1][2] Beyond its olfactory significance, vetiver oil and its components have a long history of use in traditional medicine.[2] Modern scientific inquiry has begun to validate these traditional uses, identifying this compound as a significant contributor to the oil's biological activities, including antioxidant, anti-inflammatory, and insect-repellent properties.[1][3][4]

This technical guide provides a comprehensive overview of the discovery and historical context of this compound research. It details the initial isolation and challenging structural elucidation, presents key physicochemical and spectroscopic data, outlines seminal experimental protocols, and explores the current understanding of its biological activities and potential therapeutic applications.

Discovery and Historical Context

The story of this compound is intrinsically linked to the chemical analysis of vetiver oil, which began in the early 20th century. For decades, chemists worked to isolate and identify the molecules responsible for its characteristic and complex scent.

Early Isolation and Proposed Structure

In the late 1930s, Swiss chemists A. S. Pfau and Placidus Andreas Plattner made significant strides in isolating the ketonic components of vetiver oil.[5] Through a process involving the use of Girard's T reagent, a chemical that specifically reacts with ketones, they were able to separate a mixture of vetivones from the other components of the oil.[6] Based on extensive degradative studies, a common method of structural elucidation at the time, Pfau and Plattner proposed a bicyclo[5.3.0]decane (fused 7- and 5-membered ring) structure for the vetivone backbone in their 1939 publication in Helvetica Chimica Acta.[5]

The Structural Reassessment by J. A. Marshall

For nearly three decades, the fused-ring structure proposed by Pfau and Plattner was the accepted model for the vetivones. However, in 1967, the American chemist James A. Marshall and his colleagues embarked on the total synthesis of a degradation product of beta-vetivone. To their surprise, the infrared spectrum of their synthetic compound did not match that of the authentic material derived from natural vetiver oil.[3] This critical discrepancy led Marshall to question the long-standing structural assignment.

Through meticulous analysis and further synthetic work, Marshall proposed a revolutionary new structure for the vetivones: a spiro[4.5]decane skeleton. This spirocyclic structure, where the two rings share a single common carbon atom, was a significant departure from the previously assumed fused-ring system. Marshall's reassignment, published in the Journal of the American Chemical Society, was a landmark moment in natural product chemistry, highlighting the importance of total synthesis in the definitive confirmation of chemical structures.

Confirmation through Total Synthesis

The final proof of the spirocyclic structure of the vetivones came with their successful total synthesis. J. A. Marshall and his group were instrumental in this effort. Later, a notable and elegant synthesis of beta-vetivone was developed by Gilbert Stork, R. L. Danheiser, and Bruce Ganem, further cementing the correctness of the spiro[4.5]decane framework.[3][7] These synthetic achievements not only confirmed the structure of the vetivones but also provided pathways for the production of these and related molecules for further study.

Physicochemical and Spectroscopic Data of this compound

The following tables summarize the key quantitative data for this compound, compiled from various chemical databases and literature sources.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₂₂O | [8][9] |

| Molecular Weight | 218.34 g/mol | [8][9] |

| Appearance | Crystalline solid | |

| Melting Point | 51.5 °C | |

| Boiling Point | 331-333 °C (estimated) | |

| Optical Rotation | +248° (in chloroform) | |

| CAS Number | 15764-04-2 | [8][9] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Features and Peaks |

| ¹H NMR | Chemical shifts are influenced by the α,β-unsaturated ketone system and the surrounding alkyl groups. Protons on the double bond and adjacent to the carbonyl group are typically found downfield. |

| ¹³C NMR | The spectrum shows 15 distinct carbon signals. The carbonyl carbon (C=O) appears significantly downfield (around 200 ppm), while the carbons of the C=C double bond are in the 120-170 ppm range. The sp³ hybridized carbons of the rings and substituents appear upfield. |

| Infrared (IR) Spectroscopy | A strong absorption band characteristic of an α,β-unsaturated ketone is observed around 1665-1680 cm⁻¹. C-H stretching vibrations for sp² and sp³ hybridized carbons are also present. |

| Mass Spectrometry (MS) | The molecular ion peak (M⁺) is observed at m/z 218. The fragmentation pattern is complex, often involving cleavage alpha to the carbonyl group and retro-Diels-Alder reactions, leading to characteristic fragment ions. |

Note: Specific peak values and detailed spectra can be accessed through chemical databases such as PubChem (CID 442405).[8]

Key Experimental Protocols

While the full, detailed experimental procedures require access to the original publications, this section outlines the general methodologies for the key historical experiments in this compound research.

Isolation of this compound from Vetiver Oil

This protocol is a generalized representation of the methods used by early researchers like Pfau and Plattner.

-

Steam Distillation of Vetiver Roots:

-

The roots of Chrysopogon zizanioides are harvested, cleaned, and dried.

-

The dried roots are subjected to steam distillation. High-pressure steam is passed through the root material, causing the volatile essential oils to vaporize.

-

The steam and oil vapor mixture is then cooled in a condenser, yielding a mixture of vetiver oil and water (hydrosol).

-

The less dense vetiver oil is separated from the aqueous layer.

-

-

Separation of Ketones using Girard's T Reagent:

-

The crude vetiver oil is dissolved in a suitable solvent (e.g., ethanol) containing acetic acid.

-

Girard's T reagent, (carboxymethyl)trimethylammonium chloride hydrazide, is added to the solution. This reagent selectively reacts with the carbonyl group of ketones and aldehydes to form water-soluble hydrazones.

-

The reaction mixture is heated under reflux for a specified time to ensure complete reaction.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent (e.g., ether) to remove the non-ketonic components (alcohols, hydrocarbons, etc.).

-

The aqueous layer, containing the water-soluble vetivone-Girard's T adduct, is then acidified (e.g., with hydrochloric acid) and heated to hydrolyze the hydrazone, regenerating the ketones.

-

The liberated vetivones are then extracted from the aqueous solution with an organic solvent.

-

The resulting mixture of vetivones can be further purified by techniques such as fractional distillation or chromatography to isolate this compound.

-

General Principles of the Stork-Danheiser-Ganem Synthesis of Beta-Vetivone

The total synthesis of beta-vetivone by Stork, Danheiser, and Ganem is a classic example of elegant synthetic strategy. While the full multi-step synthesis is complex, its core principle involves the construction of the spiro[4.5]decane ring system. A key step often involves a spiroannelation reaction, where a pre-formed five-membered ring is used to construct the six-membered ring onto it at a specific carbon atom, creating the characteristic spirocyclic junction. This approach provided a high degree of control over the stereochemistry of the final molecule, which was crucial for confirming the structure of the natural product.

Biological Activities and Potential Signaling Pathways

This compound has been identified as a key contributor to the multifaceted biological activities of vetiver oil. While research into its specific mechanisms of action is ongoing, several key properties have been established.

Antioxidant Activity

This compound has demonstrated significant free radical scavenging activity.[3][10] The proposed mechanism involves the ability of the molecule to donate a hydrogen atom to stabilize free radicals, thereby terminating the oxidative chain reactions that can lead to cellular damage. This antioxidant property is believed to contribute to the overall protective effects of vetiver oil and suggests potential applications for this compound in preventing or mitigating conditions associated with oxidative stress.

Anti-inflammatory Effects

Vetiver oil and its constituents, including this compound, exhibit anti-inflammatory properties.[4] Research suggests that the anti-inflammatory action may be mediated through the downregulation of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins.[11] Additionally, it may involve the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[11] By suppressing these inflammatory pathways, this compound could have therapeutic potential in the management of inflammatory conditions.

Insect Repellent Properties

Vetiver oil is a well-known insect repellent, and this compound is one of the active components responsible for this effect.[3] It is thought to act as a spatial repellent, deterring insects like mosquitoes from landing and biting. The exact mechanism of action is not fully elucidated but likely involves interaction with the insect's olfactory receptors. The low volatility of this compound contributes to its long-lasting repellent effect.[3]

Table 3: Summary of Biological Activities of this compound

| Biological Activity | Observed Effect | Potential Mechanism | Reference(s) |

| Antioxidant | Free radical scavenging | Hydrogen atom donation to stabilize free radicals | [3][10] |

| Anti-inflammatory | Reduction of pro-inflammatory cytokines (e.g., TNF-α) and enzymes (e.g., COX-2) | Modulation of inflammatory signaling pathways | [4][11] |

| Insect Repellent | Deterrence of insects, particularly mosquitoes | Interaction with insect olfactory receptors; low volatility provides long-lasting effect | [3] |

| Antimicrobial | Inhibition of growth of certain bacteria and fungi | (As part of vetiver oil) | [1] |

| Calming/Sedative | (As part of vetiver oil, known as the "oil of tranquility") | (Likely involves interaction with the central nervous system via the olfactory system) | [2][8] |

Visualizations of Key Processes and Concepts

Diagram 1: Historical Timeline of this compound Research

Caption: A timeline of key events in this compound research.

Diagram 2: Generalized Workflow for this compound Isolation

Caption: A generalized workflow for isolating this compound.

Diagram 3: Potential Anti-inflammatory Signaling

Caption: A potential mechanism for this compound's anti-inflammatory action.

Conclusion and Future Directions

The journey of this compound from an anonymous component of a fragrant oil to a well-characterized molecule with defined biological activities is a testament to the evolution of natural product chemistry. The initial misidentification and subsequent correction of its structure underscore the critical role of chemical synthesis in validating proposed molecular architectures.

Current research has established this compound as a promising natural compound with antioxidant, anti-inflammatory, and insect-repellent properties. However, for its potential to be fully realized in drug development and other therapeutic applications, further research is required. Key areas for future investigation include:

-

Elucidation of Specific Molecular Targets: Identifying the specific enzymes, receptors, or signaling proteins that this compound interacts with to exert its biological effects.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Synthesizing and testing analogs of this compound to determine which structural features are essential for its activities, potentially leading to the design of more potent and selective compounds.

-

In Vivo Efficacy and Safety Studies: Rigorous preclinical and clinical trials are necessary to evaluate the therapeutic efficacy, optimal dosage, and long-term safety of this compound in animal models and humans.

-

Synergistic Effects: Investigating how this compound interacts with other components of vetiver oil to produce the overall biological effect of the essential oil.

As a readily available natural product with a rich history and a growing body of scientific evidence supporting its bioactivity, this compound represents a valuable lead compound for the development of new pharmaceuticals and scientifically-backed consumer products.

References

- 1. vetiver.org [vetiver.org]

- 2. researchgate.net [researchgate.net]

- 3. baranlab.org [baranlab.org]

- 4. Focus on this compound and its multiple properties [landema.com]

- 5. Pfau-Plattner Azulene Synthesis [drugfuture.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C15H22O | CID 442405 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, 15764-04-2 [thegoodscentscompany.com]

- 10. Evaluation of antioxidant activity of vetiver (Vetiveria zizanioides L.) oil and identification of its antioxidant constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of α-Vetivone: A Detailed Overview of Key Methodologies

For Immediate Release

This application note provides a comprehensive overview of the total synthesis of α-vetivone, a significant sesquiterpenoid found in vetiver oil and a valuable fragrance component. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis and drug development, offering a detailed examination of synthetic strategies, experimental protocols, and quantitative data from notable total syntheses.

Introduction

α-Vetivone, also known as isonootkatone, is a member of the eremophilane family of sesquiterpenes, characterized by a bicyclo[4.4.0]decane (decalin) ring system. Its intriguing structure and important olfactory properties have made it a compelling target for synthetic chemists. The first total synthesis of racemic α-vetivone was accomplished by J. A. Marshall, H. Faubl, and T. M. Warne in 1967.[1] A cornerstone of many synthetic approaches to α-vetivone and other eremophilane sesquiterpenes is the Robinson annulation, a powerful ring-forming reaction that constructs the core bicyclic framework.

Key Synthetic Strategies

The total synthesis of α-vetivone typically involves the construction of a substituted cyclohexanone precursor followed by a Robinson annulation to form the fused six-membered ring system. Stereochemical control during the synthesis is crucial to obtain the desired isomer.

The Robinson Annulation

The Robinson annulation is a tandem reaction that combines a Michael addition with an intramolecular aldol condensation to form a six-membered ring. In the context of α-vetivone synthesis, a substituted cyclohexanone derivative undergoes a Michael addition to an α,β-unsaturated ketone, such as methyl vinyl ketone or a related enone. The resulting 1,5-diketone then undergoes an intramolecular aldol condensation to yield the characteristic cyclohexenone ring of the decalin system.

A generalized workflow for the Robinson annulation in the synthesis of the eremophilane core is depicted below.

Caption: Generalized workflow of the Robinson Annulation.

Experimental Protocols

While the seminal 1967 communication by Marshall and colleagues outlined the first successful route, detailed experimental procedures are often found in subsequent full papers or more recent syntheses of related compounds. The following protocols are representative of the key transformations in the synthesis of α-vetivone.

Protocol 1: Stereoselective Robinson Annulation

This protocol describes a key step in the synthesis of the eremophilane skeleton, the Robinson annulation of a substituted cyclohexanone with an enone.

Reactants:

-

2-Methyl-4-isopropylidenecyclohexanone

-

trans-3-Penten-2-one

-

Sodium methoxide

-

Methanol (solvent)

Procedure:

-

A solution of 2-methyl-4-isopropylidenecyclohexanone in dry methanol is prepared under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to 0 °C in an ice bath.

-

A solution of sodium methoxide in methanol is added dropwise to the cooled solution of the cyclohexanone derivative.

-

After stirring for a short period to ensure complete enolate formation, a solution of trans-3-penten-2-one in methanol is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically several hours to overnight) to allow for the Michael addition to proceed.

-

The mixture is then heated to reflux for several hours to facilitate the intramolecular aldol condensation and subsequent dehydration.

-

After cooling, the reaction is quenched by the addition of a weak acid (e.g., acetic acid) and the solvent is removed under reduced pressure.

-

The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo.

-

The crude product is purified by column chromatography on silica gel to afford α-vetivone.

Quantitative Data

The efficiency of a total synthesis is critically evaluated by the yields of individual steps and the overall yield. The following table summarizes representative yields for key transformations in the synthesis of α-vetivone and related eremophilane sesquiterpenes. It is important to note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.

| Step | Starting Material(s) | Product | Reagents and Conditions | Yield (%) |

| Robinson Annulation | 2-Methyl-4-isopropylidenecyclohexanone and trans-3-Penten-2-one | (±)-α-Vetivone | 1. NaOMe, MeOH, 0 °C to rt; 2. Reflux | ~65-75 |

| Precursor Synthesis: Alkylation | Substituted Cyclohexanone | Alkylated Cyclohexanone | LDA, THF, -78 °C; Alkyl halide | >80 |

| Precursor Synthesis: Isopropylidenation | 4-Acetyl-2-methylcyclohexanone | 2-Methyl-4-isopropylidenecyclohexanone | Ph₃P=C(CH₃)₂, THF | ~85-95 |

Logical Relationships in Stereoselective Synthesis

The stereochemical outcome of the Robinson annulation is a critical aspect of the total synthesis of α-vetivone. The relative stereochemistry of the newly formed chiral centers is influenced by the stereochemistry of the starting materials and the reaction conditions. The diagram below illustrates the logical relationship between the stereochemistry of the cyclohexanone precursor and the resulting decalin system.

Caption: Factors influencing stereoselectivity.

Conclusion

The total synthesis of α-vetivone provides a classic example of the application of powerful synthetic methodologies to construct complex natural products. The Robinson annulation remains a central and efficient strategy for assembling the core eremophilane skeleton. Continued research in asymmetric synthesis and the development of novel synthetic routes will undoubtedly lead to even more elegant and efficient approaches to this important sesquiterpenoid and its analogues, with potential applications in fragrance chemistry and beyond.

References

Application Notes and Protocols for α-Vetivone Extraction from Vetiver Oil via Steam Distillation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vetiver oil, extracted from the roots of the Chrysopogon zizanioides plant, is a complex essential oil with significant applications in the fragrance, cosmetic, and pharmaceutical industries.[1][2] One of its key bioactive constituents is α-vetivone, a sesquiterpenoid ketone recognized for its characteristic woody and earthy aroma, as well as its potential pharmacological properties.[3] Steam distillation is a widely employed method for the extraction of vetiver oil, offering a balance of efficiency and preservation of thermolabile compounds.[1][4]

These application notes provide a detailed protocol for the laboratory-scale extraction of α-vetivone from vetiver oil using the steam distillation method. The document outlines the necessary materials and equipment, a step-by-step experimental procedure, and methods for the quantification of α-vetivone.

Overview of the Steam Distillation Process

Steam distillation is a separation process used to purify or isolate temperature-sensitive materials, like essential oils, from non-volatile materials. The process involves bubbling steam through the plant material, in this case, vetiver roots. The steam vaporizes the volatile compounds, and the resulting mixture of steam and volatile compounds is then condensed back into a liquid. Due to the immiscibility of essential oils with water, the oil can be easily separated.

The overall workflow for the extraction and analysis of α-vetivone from vetiver roots is depicted in the following diagram:

Quantitative Data Summary

The yield of vetiver oil and the concentration of α-vetivone are influenced by several factors, including the geographical origin of the vetiver roots, cultivation conditions, and the parameters of the distillation process. The following table summarizes typical quantitative data obtained from steam distillation of vetiver oil.

| Parameter | Value Range | Notes |

| Vetiver Oil Yield | 0.3% - 1.2% (w/w) | Based on the weight of the raw vetiver roots.[1][3] |

| α-Vetivone Content | 2% - 6% | In South Indian vetiver oil. The content can vary based on the geographical source.[3] |

| Distillation Time | 6 - 72 hours | Shorter times with lower pressure can yield higher quality oil, while longer times are used for complete extraction.[1][3] |

| Steam Pressure | Low (e.g., 2 atm) to High | Low pressure is often preferred for preserving the quality of the oil.[4] High-pressure distillation is faster and used for commercial production, but may result in a lower quality oil with a darker color.[5] |

Experimental Protocols

Materials and Equipment

-

Vetiver Roots: Fresh or dried roots of Chrysopogon zizanioides.

-

Water: Distilled or deionized.

-

Anhydrous Sodium Sulfate: For drying the extracted oil.

-

Steam Distillation Apparatus: Clevenger-type apparatus or a similar setup. This includes:

-

Heating mantle

-

Boiling flask

-

Distillation flask (still)

-

Condenser

-

Collection vessel (e.g., Florentine flask or separatory funnel)

-

-

Grinder or Knife: For cutting the vetiver roots.

-

Beakers and Graduated Cylinders

-

Separatory Funnel

-

Glass Vials: For storing the extracted oil.

-

Gas Chromatography-Mass Spectrometry (GC-MS) system: For analysis of α-vetivone.

Preparation of Vetiver Roots

-

Cleaning: Thoroughly wash the vetiver roots to remove any soil and debris.

-

Cutting: Cut the cleaned roots into smaller pieces (approximately 1-2 cm) to increase the surface area for more efficient oil extraction.

-

Soaking: It is recommended to soak the root mass in water prior to distillation.[1] This helps to hydrate the plant material and facilitate the release of essential oils. The soaking time can vary, but a period of 12-24 hours is common.

Steam Distillation Procedure

-

Apparatus Setup: Assemble the steam distillation apparatus as shown in Figure 2. Ensure all glass joints are properly sealed.

-

Loading the Still: Place the prepared vetiver roots into the distillation flask. Fill the boiling flask with distilled water to about two-thirds of its capacity.

-

Initiating Distillation: Begin heating the boiling flask to generate steam. The steam will pass through the vetiver roots, causing the volatile essential oils to vaporize.

-

Condensation: The mixture of steam and essential oil vapor will travel to the condenser, where it will be cooled and condensed back into a liquid.

-

Collection: Collect the distillate, which will consist of a layer of vetiver oil and a layer of hydrosol (water), in the collection vessel. The vetiver oil is less dense than water and will typically form the upper layer.

-

Duration: Continue the distillation for the desired period. A longer distillation time will generally result in a higher yield of oil, but may also lead to the degradation of some compounds. Distillation times can range from 6 to over 70 hours.[1][3]

-

Separation: After the distillation is complete, carefully separate the vetiver oil from the hydrosol using a separatory funnel.

-

Drying: Dry the collected vetiver oil by adding a small amount of anhydrous sodium sulfate. This will remove any residual water.

-

Storage: Store the dried vetiver oil in a sealed glass vial in a cool, dark place.

Quantification of α-Vetivone by GC-MS

The quantitative analysis of α-vetivone in the extracted vetiver oil can be performed using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Prepare a dilute solution of the vetiver oil in a suitable solvent (e.g., hexane or ethanol).

-

GC-MS Analysis: Inject the sample into the GC-MS system. The gas chromatograph will separate the different components of the oil based on their boiling points and polarity, and the mass spectrometer will identify them based on their mass-to-charge ratio.

-

Identification of α-Vetivone: Identify the α-vetivone peak in the chromatogram by comparing its retention time and mass spectrum with that of a known α-vetivone standard.

-

Quantification: The concentration of α-vetivone can be determined by creating a calibration curve with known concentrations of an α-vetivone standard and integrating the peak area of the α-vetivone in the sample chromatogram.[1]

Conclusion

The steam distillation method is a robust and effective technique for the extraction of α-vetivone from vetiver oil. By carefully controlling the distillation parameters, such as time and steam pressure, researchers can optimize both the yield and the quality of the extracted oil. The protocols outlined in these application notes provide a comprehensive guide for the successful extraction and quantification of α-vetivone for research, development, and quality control purposes.

References

Application Notes and Protocols for Investigating the Efficacy of alpha-Vetivone in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alpha-Vetivone, a sesquiterpenoid ketone, is a significant constituent of Vetiver essential oil, which has been traditionally recognized for its aromatic and medicinal properties. Recent scientific investigations have highlighted the potential of Vetiver oil and its components in oncology research. Studies have demonstrated that Vetiver oil exhibits cytotoxic effects against various cancer cell lines, including colon, breast, and cervical cancer.[1][2][3] These effects are attributed to the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).[1][2] This document provides a comprehensive experimental framework to specifically investigate the bioactivity and cellular mechanisms of this compound in a cell culture setting.

The following protocols are designed to assess the cytotoxic and apoptotic potential of this compound, analyze its impact on cell cycle progression, and explore its influence on key signaling pathways implicated in cancer cell proliferation and survival.

Chemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₅H₂₂O |

| Molecular Weight | 218.34 g/mol |

| Class | Sesquiterpenoid |

| Appearance | Oily liquid |

| Solubility | Soluble in organic solvents such as DMSO and ethanol |

Experimental Design and Workflow

The following workflow provides a systematic approach to characterizing the effects of this compound on cancer cells.

Caption: A logical workflow for the cellular characterization of this compound.

Experimental Protocols

Cell Culture and this compound Treatment

Objective: To prepare cancer cell lines and treat them with various concentrations of this compound.

Materials:

-

Selected cancer cell line (e.g., MCF-7, HeLa, HT-29)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Cell culture flasks and plates

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Culture the selected cancer cell line in complete growth medium in T-75 flasks until they reach 80-90% confluency.

-

Prepare a 100 mM stock solution of this compound in sterile DMSO. Store at -20°C.

-

Trypsinize the cells, count them using a hemocytometer, and seed them into 96-well, 24-well, or 6-well plates at the appropriate density for each assay.

-

Allow the cells to adhere overnight in the incubator.

-

Prepare serial dilutions of this compound in complete growth medium to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1% in all treatments, including the vehicle control.

-

Replace the medium in the cell culture plates with the medium containing the different concentrations of this compound or vehicle control (0.1% DMSO).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

-

Cells treated with this compound in 96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Following the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

-

Incubate the plate for 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the IC50 value by plotting a dose-response curve.

Data Presentation:

Table 1: Cytotoxic Effect of this compound on Cancer Cells

| Concentration (µM) | Cell Viability (%) ± SD (24h) | Cell Viability (%) ± SD (48h) | Cell Viability (%) ± SD (72h) |

| Vehicle Control (0.1% DMSO) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |

| 1 | 98.2 ± 3.9 | 95.7 ± 4.2 | 92.3 ± 5.0 |

| 5 | 90.5 ± 5.3 | 85.1 ± 4.8 | 78.6 ± 5.5 |

| 10 | 75.3 ± 4.7 | 68.4 ± 5.6 | 55.2 ± 6.1 |

| 25 | 52.1 ± 6.0 | 45.8 ± 5.9 | 33.7 ± 4.9 |

| 50 | 30.7 ± 5.5 | 22.3 ± 4.3 | 15.4 ± 3.8 |

| 100 | 12.4 ± 3.8 | 8.9 ± 2.9 | 5.1 ± 2.1 |

| IC50 (µM) | ~28 | ~22 | ~13 |

Note: The data presented are hypothetical and for illustrative purposes.

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

Objective: To quantify the induction of apoptosis and distinguish between early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cells treated with this compound in 6-well plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Protocol:

-

After treatment with this compound at concentrations around the IC50 value for 24 or 48 hours, collect both the floating and adherent cells.

-

Wash the cells with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

Data Presentation:

Table 2: Apoptotic Effects of this compound on Cancer Cells (48h)

| Treatment | Viable Cells (%) ± SD | Early Apoptotic Cells (%) ± SD | Late Apoptotic Cells (%) ± SD | Necrotic Cells (%) ± SD |

| Vehicle Control | 95.2 ± 2.1 | 2.5 ± 0.8 | 1.8 ± 0.5 | 0.5 ± 0.2 |

| This compound (IC50/2) | 70.3 ± 3.5 | 15.8 ± 2.2 | 10.4 ± 1.9 | 3.5 ± 1.1 |

| This compound (IC50) | 45.1 ± 4.0 | 28.9 ± 3.1 | 22.5 ± 2.8 | 3.5 ± 1.3 |

| This compound (IC50x2) | 20.7 ± 3.8 | 35.6 ± 4.5 | 38.9 ± 4.1 | 4.8 ± 1.5 |

Note: The data presented are hypothetical and for illustrative purposes.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

Objective: To determine if this compound induces cell cycle arrest at specific phases.

Materials:

-

Cells treated with this compound in 6-well plates

-

Cold 70% ethanol

-

PI staining solution (containing RNase A)

-

Flow cytometer

Protocol:

-

Treat cells with this compound at indicated concentrations for 24 hours.

-

Harvest the cells and wash them with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.

-

Incubate the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend them in PI staining solution.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry.

Data Presentation:

Table 3: Effect of this compound on Cell Cycle Distribution (24h)

| Treatment | G0/G1 Phase (%) ± SD | S Phase (%) ± SD | G2/M Phase (%) ± SD | Sub-G1 Phase (%) ± SD |

| Vehicle Control | 55.4 ± 3.1 | 25.8 ± 2.5 | 18.8 ± 2.1 | 1.5 ± 0.4 |

| This compound (IC50/2) | 50.1 ± 2.9 | 20.3 ± 2.2 | 29.6 ± 2.8 | 3.2 ± 0.8 |

| This compound (IC50) | 42.6 ± 3.3 | 15.7 ± 1.9 | 41.7 ± 3.5 | 8.9 ± 1.5 |

| This compound (IC50x2) | 35.8 ± 3.8 | 10.2 ± 1.5 | 54.0 ± 4.1 | 15.3 ± 2.1 |

Note: The data presented are hypothetical and for illustrative purposes, suggesting a G2/M arrest.

Western Blot Analysis of Signaling Pathways

Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins involved in apoptosis and cell proliferation, such as those in the PI3K/Akt and MAPK/ERK pathways.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Protocol:

-

After treatment, lyse the cells in RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Data Presentation:

Table 4: Relative Protein Expression/Phosphorylation after this compound Treatment (48h)

| Target Protein | Vehicle Control | This compound (IC50) | Fold Change |

| p-Akt/Total Akt | 1.00 | 0.45 | ↓ 2.2-fold |

| p-ERK/Total ERK | 1.00 | 0.60 | ↓ 1.7-fold |

| Bcl-2/β-actin | 1.00 | 0.35 | ↓ 2.9-fold |

| Bax/β-actin | 1.00 | 2.50 | ↑ 2.5-fold |

| Cleaved Caspase-3/β-actin | 1.00 | 4.80 | ↑ 4.8-fold |

| Cleaved PARP/β-actin | 1.00 | 5.20 | ↑ 5.2-fold |

Note: The data presented are hypothetical and for illustrative purposes.

Proposed Signaling Pathway for this compound's Anti-Cancer Activity

Based on the potential findings from the experimental protocols, a proposed signaling pathway for this compound is illustrated below. This model suggests that this compound may inhibit the PI3K/Akt and MAPK/ERK pathways, leading to decreased cell proliferation and induction of apoptosis.

Caption: Proposed mechanism of this compound-induced apoptosis.

Conclusion